![molecular formula C16H10BrFN2OS B2810701 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 301235-99-4](/img/structure/B2810701.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide” is a complex organic compound that contains several functional groups, including a bromophenyl group, a thiazole ring, and a fluorobenzamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are typically synthesized through a series of organic reactions, including nucleophilic substitution and condensation . The exact methods would depend on the starting materials and the specific conditions required for each reaction step.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom in the bromophenyl group is likely to be reactive and could undergo nucleophilic substitution reactions . The thiazole ring and the fluorobenzamide group may also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a bromine atom could increase its molecular weight and potentially its boiling point. The presence of a fluorobenzamide group could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide and its derivatives have been explored for their potential antimicrobial properties. A study by Desai et al. (2013) demonstrated the synthesis of fluorobenzamides containing thiazole, showing promising antimicrobial analogs, particularly against Gram-positive and Gram-negative bacteria as well as fungi (Desai, Rajpara, & Joshi, 2013). Similarly, Saeed et al. (2010) synthesized novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, demonstrating in vitro antibacterial and antifungal activity (Saeed, Shaheen, Hameed, & Kazmi, 2010).
Photo-Degradation Analysis
The compound's derivatives have been studied in the context of photo-degradation. Wu et al. (2007) investigated the photo-degradation behavior of a pharmaceutical compound containing thiazole, providing insights into the stability and degradation pathways of similar compounds under light exposure (Wu, Hong, & Vogt, 2007).
Applications in Fluorophore Development
Research by Lambert et al. (2000) involved the study of fluorophores for selective detection of metal ions, utilizing derivatives of thiazoline, which could have implications for biological applications, particularly in detecting metal ions like Aluminium(III) (Lambert et al., 2000).
Applications in Neuroscience
The thiazolyl-benzamide structure has been implicated in neuroscience research. Satoh et al. (2009) identified a compound with a similar structure as a potent metabotropic glutamate receptor 1 antagonist, demonstrating potential antipsychotic-like effects in animal models (Satoh et al., 2009).
Positron Emission Tomography Imaging
Fujinaga et al. (2012) designed novel positron emission tomography ligands based on thiazolyl-benzamide structure for imaging metabotropic glutamate receptor type 1 in the brain, indicating its potential application in brain imaging techniques (Fujinaga et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also target microbial pathogens and cancerous cells.
Mode of Action
It’s known that thiazole nucleus, a part of this compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, similar compounds have been found to be active against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Biochemical Pathways
Given its potential antimicrobial and anticancer activities, it’s likely that it interferes with essential biochemical pathways in microbial pathogens and cancer cells .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed , which could provide insights into their potential ADME properties.
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity against the mcf7 cell line . Therefore, it’s plausible that this compound may also exhibit similar effects.
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZHQEFNFLFBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

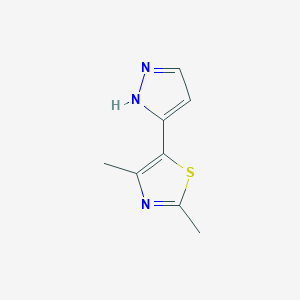


![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2810622.png)

![5-[(4-fluorobenzyl)thio]-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810627.png)
![methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B2810628.png)
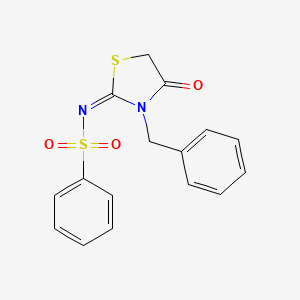
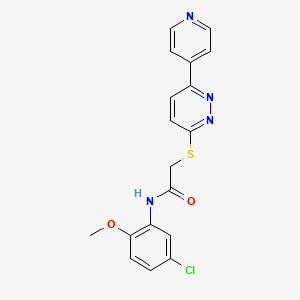
![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)
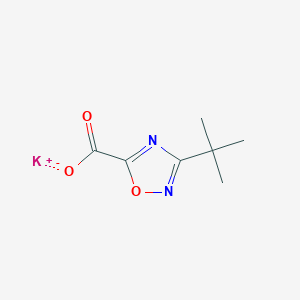
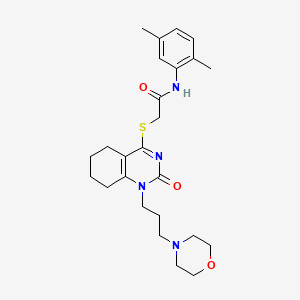
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2810639.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2810640.png)